molecular formula C23H24BrN5OS B2559512 N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031954-95-6

N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2559512
CAS No.: 1031954-95-6
M. Wt: 498.44
InChI Key: RFGHHTVPKHSNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is an organic compound with the CAS Registry Number 1031954-95-6 . It has a molecular formula of C23H24BrN5OS and a molecular weight of 498.44 g/mol . This acetamide derivative features a complex structure that incorporates a phenylpiperazinyl pyrazine moiety linked via a sulfanyl acetamide chain to a 2-bromo-4-methylphenyl group . Compounds with similar N-substituted 2-arylacetamide structures are of significant interest in medicinal chemistry due to their structural similarity to the lateral chain of natural benzylpenicillin . Furthermore, amide functional groups are widely investigated for their excellent coordination abilities, making them valuable as ligands in various chemical research applications . This specific chemical is offered for research and development purposes by multiple suppliers . It is supplied with a minimum purity of 90% and is available in various quantities to meet diverse lab needs . This product is intended for research use only and is not approved for use in humans or animals as a drug, diagnostic, or for any therapeutic purposes.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5OS/c1-17-7-8-20(19(24)15-17)27-21(30)16-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHHTVPKHSNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, with a molecular formula of C23H24BrN5OS and a molecular weight of 498.44 g/mol, has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and neuropharmacological effects.

Structure and Properties

The compound features a complex structure that includes a brominated phenyl ring, a piperazine moiety, and a pyrazine ring linked through a sulfanyl group. This unique arrangement is likely responsible for its diverse biological activities.

PropertyValue
Molecular FormulaC23H24BrN5OS
Molecular Weight498.44 g/mol
CAS Number1031954-95-6
PurityTypically 95%

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study focused on related compounds demonstrated their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compounds were assessed for their ability to prevent seizures, revealing that certain derivatives showed promising results in the MES test, which is a standard model for evaluating anticonvulsant drugs .

In particular, analogs containing the piperazine moiety were noted for their ability to bind to voltage-sensitive sodium channels, which are critical in the propagation of neuronal action potentials. This mechanism is essential for their anticonvulsant effect, as it helps stabilize neuronal excitability .

Neuropharmacological Effects

The presence of the phenylpiperazine fragment suggests potential psychoactive properties. Compounds with similar structures have been linked to various neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors .

Case Studies and Research Findings

  • Anticonvulsant Screening : In a systematic evaluation involving MES and PTZ models, several derivatives were tested at varying doses (30 mg/kg to 300 mg/kg). Compounds demonstrated varying degrees of protection against induced seizures, with some achieving significant efficacy comparable to established antiepileptic drugs .
  • SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications to the piperazine and pyrazine components significantly influenced anticonvulsant activity. For instance, lipophilicity appeared to correlate with efficacy; more lipophilic compounds showed delayed but prolonged protective effects against seizures .
  • Cytotoxicity Assessments : Preliminary studies indicated that some derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology beyond their neuropharmacological uses .

Scientific Research Applications

This compound exhibits promising pharmacological properties, including:

  • Antidepressant Effects : Research indicates that compounds with similar structures have shown efficacy in modulating serotonin receptors, which are critical in depression treatment.
  • Antimalarial Activity : Analogous compounds have demonstrated significant activity against Plasmodium falciparum, making this compound a candidate for further studies in antimalarial drug development .

Table 1: Biological Activities of Related Compounds

Compound NameActivityReference
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamideAntidepressant
5-amino-N-(2-bromo-4-methylphenyl)-1-(2-chlorobenzyl)-1H-triazoleAntimalarial
N-(4-bromophenyl)-2-{[3-(4-methylpiperazin-1-yl)pyrazin-2-y]sulfanyl}acetamideAntimicrobial

Case Studies

Several studies have investigated the pharmacological potential of compounds structurally related to N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-y]sulfanyl}acetamide:

Case Study 1: Antidepressant Properties

A study published in 2021 explored the antidepressant effects of piperazine derivatives, revealing that modifications to the phenyl ring significantly enhanced receptor binding affinity and efficacy in animal models .

Case Study 2: Antimalarial Activity

Research conducted on similar pyrazine-containing compounds demonstrated high selectivity against Plasmodium falciparum, with IC50 values indicating potent activity at low concentrations .

Comparison with Similar Compounds

Core Structural Motifs

The compound shares key features with several analogs:

  • Piperazine-acetamide backbone : Central to its design, similar to compounds like N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 763125-97-9), which lacks the pyrazine-sulfanyl group but retains the brominated phenyl and phenylpiperazine moieties .
  • Sulfanyl linkages : Analogous to 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, where the sulfanyl bridge connects heterocyclic systems .
  • Pyrazine integration : Shared with 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, though without the piperazine substitution .

Substituent Variations

Compound Name Key Substituents Structural Differences
Target Compound 2-bromo-4-methylphenyl, pyrazine-sulfanyl, 4-phenylpiperazine Reference standard for comparison.
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide 4-bromo-2-methylphenyl, direct piperazine linkage Lacks sulfanyl-pyrazine; simpler acetamide-piperazine structure.
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-chlorophenyl on piperazine Piperazine substituent differs (Cl vs. Ph); similar bromo-methylphenyl group.
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl on acetamide Varies in aryl group (CF3 vs. Br/CH3); retains phenylpiperazine.
2-{[5-(diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole-sulfanyl core Replaces pyrazine with oxadiazole; lacks piperazine.

Physical Properties

While specific data for the target compound is unavailable, analogs provide insights:

  • Melting points : Range from 175–435 K in related acetamides .
  • Molecular weight : Estimated ~500–550 g/mol (based on bromine, sulfur, and piperazine contributions).
  • Solubility : Likely moderate in organic solvents (e.g., dichloromethane) due to aromatic and piperazine groups .

Anticipated Bioactivity

  • Phenylpiperazine moiety : Common in serotonin receptor modulators (e.g., aripiprazole analogs) and DPP-4 inhibitors .
  • Sulfanyl-pyrazine group : May enhance metabolic stability or binding affinity compared to simpler acetamides .

Comparative Bioactivity

Compound Reported Activity SAR Insight
2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide DPPH scavenging, analgesic, anti-inflammatory Pyrazine and phenylpiperazine synergize for antioxidant effects.
N-(3-chlorophenyl)-2-morpholino-acetamide Anticonvulsant (unpublished data) Piperazine vs. morpholine substituents influence CNS penetration.
N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide Not specified; tosyl group may modulate pharmacokinetics. Sulfonyl groups enhance solubility but may reduce bioavailability.

Spectral and Crystallographic Data

Spectral Characteristics

  • IR : Expected peaks for amide C=O (~1650 cm⁻¹), S–C (~700 cm⁻¹), and aromatic C–Br (~550 cm⁻¹) .
  • NMR : Distinct shifts for bromo-methylphenyl (δ 7.2–7.8 ppm for aromatic H; δ 2.5 ppm for CH3) and pyrazine protons (δ 8.3–9.0 ppm) .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ ~550–560 m/z, with fragments corresponding to bromine (79/81 Da) and phenylpiperazine .

Crystallography

  • Intermolecular interactions : Weak N–H···N and C–H···O bonds likely stabilize the crystal lattice, as seen in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide .
  • Dihedral angles : Pyrazine and phenyl rings may form angles >50°, influencing packing efficiency .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane, with triethylamine as a base. The sulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions. For instance, pyrazine-thiol intermediates may react with α-bromoacetamide derivatives under inert conditions. Purification often employs column chromatography, and crystallization from methylene chloride is effective for isolating single crystals .

Q. How should researchers characterize the molecular structure of this compound spectroscopically?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^13C NMR to confirm substituent connectivity, with comparison to analogous compounds (e.g., pyrazine and piperazine derivatives) .
  • IR Spectroscopy : Identification of amide C=O (~1650–1700 cm1^{-1}) and sulfanyl (C–S) stretches (~600–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What are the critical steps in designing bioactivity assays for this acetamide derivative?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/enzymes with known interactions with piperazine (e.g., serotonin/dopamine receptors) or sulfanyl-containing compounds .
  • In Vitro Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based cytotoxicity models (e.g., MTT assay for anticancer activity). Dose-response curves and IC50_{50} calculations are essential .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Methodological Answer : Utilize SHELXL for refinement, particularly for handling twinning or disordered regions. Key steps include:
  • Checking for pseudo-symmetry and applying TWIN/BASF commands if twinning is detected .
  • Analyzing hydrogen-bonding networks (N–H···N/O) and π-π interactions to validate packing motifs. Intramolecular S(6) motifs, as seen in similar acetamides, stabilize conformations .
  • Cross-validate with spectroscopic data to resolve ambiguities in atomic positions .

Q. What strategies optimize multi-step synthesis yields involving pyrazine and piperazine moieties?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, flow chemistry (e.g., continuous reactors) enhances reproducibility in oxidation or coupling steps .
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc for piperazine) during pyrazine functionalization to prevent side reactions .
  • Microwave Assistance : Accelerate slow steps (e.g., cyclization) while minimizing decomposition .

Q. How do intermolecular interactions influence the compound’s stability and solubility?

  • Methodological Answer :
  • X-ray Crystallography : Identify intermolecular C–H···O/N and π-π stacking (e.g., between phenyl rings) that enhance crystal packing and stability .
  • Solubility Studies : Measure logP values to assess lipophilicity. The trifluoromethyl group (if present) increases metabolic stability but may reduce aqueous solubility .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability, correlating with hydrogen-bonding strength .

Notes

  • Structural analogs (e.g., ) provide validated protocols for synthesis and analysis.
  • Advanced questions emphasize methodological rigor over descriptive answers, aligning with academic research standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.